4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide

Description

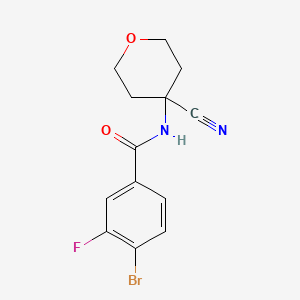

4-Bromo-N-(4-cyanooxan-4-yl)-3-fluorobenzamide is a fluorinated benzamide derivative featuring a bromine substituent at the 4-position of the benzene ring, a fluorine atom at the 3-position, and a 4-cyanooxan-4-yl (tetrahydro-2H-pyran-4-yl cyanide) group as the amide substituent. This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and anticancer agents, as fluorinated benzamides are common pharmacophores in drug discovery . The 4-cyanooxan-4-yl group may improve solubility and target selectivity compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

4-bromo-N-(4-cyanooxan-4-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrFN2O2/c14-10-2-1-9(7-11(10)15)12(18)17-13(8-16)3-5-19-6-4-13/h1-2,7H,3-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGCELQXGPEGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)NC(=O)C2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Fluorination: The addition of a fluorine atom, which can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amidation: The formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts (e.g., sodium cyanide or potassium cyanide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, particularly at the bromine and fluorine positions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields a carboxylic acid and an amine, while substitution reactions can introduce various functional groups at the bromine or fluorine positions.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class, including BEAP, exhibit significant biological activities. Notable applications include:

- Anticancer Activity : Studies have shown that BEAP can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways associated with cell growth and apoptosis.

- Anti-inflammatory Effects : BEAP has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Interaction Studies

Understanding how BEAP interacts with biological targets is crucial for optimizing its therapeutic potential. Interaction studies typically employ techniques such as:

- Molecular Docking : This computational method predicts how BEAP binds to specific protein targets, providing insights into its mechanism of action.

- Binding Affinity Assays : Experimental techniques measure the strength of interaction between BEAP and its targets, which is essential for evaluating its efficacy.

Case Studies

Several studies have documented the applications of BEAP in various fields:

-

Cancer Research :

- A study published in a peer-reviewed journal demonstrated that BEAP effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

-

Neuroscience :

- Research indicated that BEAP protected neuronal cells from glutamate-induced excitotoxicity in vitro, suggesting its potential as a neuroprotective agent .

-

Inflammatory Disorders :

- In animal models of inflammation, BEAP reduced edema and inflammatory markers, supporting its use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluorobenzamide groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

N-(4-Bromo-3-chlorophenyl)-4-fluorobenzamide (CAS: 307339-94-2)

- Structure: Differs by replacing the 4-cyanooxan-4-yl group with a 3-chloro-4-bromophenyl moiety.

- However, the absence of the cyanooxane ring reduces solubility and conformational flexibility .

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide

- Structure: Incorporates a naphthoquinone dioxo system instead of the cyanooxane group.

- Impact : The extended aromatic system enhances π-π stacking interactions but reduces solubility. The dioxo group may confer redox activity, relevant in anticancer applications .

- Research Findings: Single-crystal X-ray studies confirm a planar structure (monoclinic P21/n space group), supporting stable intermolecular interactions .

4-Bromo-N-(2,6-dioxopiperidin-3-yl)benzamide (CAS: 1479642-05-1)

Heterocyclic Modifications

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6)

- Structure: Features a thieno-pyrazol heterocycle instead of the cyanooxane group.

- Impact : The sulfur-containing heterocycle enhances electron-withdrawing effects and may improve metabolic stability. However, steric bulk could limit membrane permeability .

N-(1-((4-substituted piperazin-1-yl)methyl)-3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-2/3-fluorobenzamide

Data Table: Key Structural and Functional Comparisons

Key Research Findings and Trends

Halogenation : Bromine at the 4-position is a conserved feature across analogs, likely for steric bulk and hydrophobic interactions. Fluorine at the 3-position enhances electronegativity and metabolic stability .

Heterocyclic Moieties: Compounds with sulfur or nitrogen heterocycles (e.g., thieno-pyrazol, triazole) show improved target engagement but variable pharmacokinetics .

Solubility vs. Bioactivity: The 4-cyanooxan-4-yl group in the target compound balances solubility (via the oxane ring) and bioactivity (via the cyano group), a design advantage over purely aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.